2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound categorized under benzothiazole derivatives. It features a benzothiazole moiety, which is recognized for its diverse biological activities and applications in medicinal chemistry. The compound's structural complexity arises from the combination of a pyridine ring and an acetamide group, contributing to its potential therapeutic effects.
The synthesis of 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Continuous flow reactors may be employed for industrial-scale production to ensure consistent reaction conditions and high yields.
The molecular formula for 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-2-ylmethyl)acetamide is , with a molecular weight of approximately 250.27 g/mol. The structure consists of:
The compound's InChI key is XKZBOKVYQZPZQN-UHFFFAOYSA-N, and its SMILES representation is NC(=O)CN1C(=O)c2ccccc2S1(=O)=O .
2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions such as pH, temperature, and solvent choice are crucial for achieving desired outcomes.
The mechanism of action for 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific biological targets, such as enzymes or receptors. The binding affinity to these targets modulates their activity, leading to various biological effects. Ongoing research aims to elucidate the exact pathways involved in its therapeutic effects.
The compound is typically stored at low temperatures (+5°C) to maintain stability. It exhibits solubility in organic solvents due to the presence of polar functional groups.
Key chemical properties include:
These properties are essential for understanding the compound's behavior in various environments and applications.
The potential applications of 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-2-ylmethyl)acetamide span several fields:
CAS No.: 34730-78-4
CAS No.: 98092-92-3
CAS No.: 103170-78-1
CAS No.: 486-71-5
CAS No.: 53861-34-0